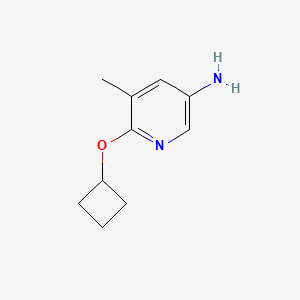
5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile, or 5-AMPC, is an organic compound that has been of interest to scientists for its potential applications in research and industry. It is a versatile compound that can be used in a variety of ways, including as a building block for other molecules, as a catalyst, and as an inhibitor.
科学的研究の応用
Antimicrobial Agents
Compounds derived from 5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile have shown potential as antimicrobial agents. The presence of the pyrazole ring contributes to the compound’s ability to inhibit the growth of various microbial strains. For instance, derivatives of this compound have been synthesized and exhibited moderate inhibitory activities against both Gram-positive and Gram-negative bacteria, with MIC values ranging between 0.25 and 128 μg/mL . These compounds also demonstrated excellent antifungal inhibition, suggesting their potential use in developing new antimicrobial drugs.
Antibacterial Applications
The antibacterial properties of 5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile derivatives are significant. They have been used to create novel α-aminophosphonates with promising inhibitory effects against bacterial strains. The structure-activity relationship studies revealed that certain moieties, such as coumarylthiazole, enhance the antibacterial efficacy of these compounds .
Antifungal Applications
In the realm of antifungal research, derivatives of this compound have shown excellent inhibitory activities. The synthesized compounds have been effective against fungal strains, with MIC values indicating strong antifungal potential. This suggests that these derivatives could be further explored for use in antifungal medications .
Drug Resistance Overcoming
The rapid development of drug resistance by microorganisms is a significant challenge in the medical field. Derivatives of 5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile have been studied for their potential to overcome bacterial resistance mechanisms, offering a pathway to develop more effective treatments .
Synthesis of Heterocyclic Compounds
This compound serves as a starting material for the synthesis of a diverse range of heterocyclic analogues. These analogues have therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . The versatility in chemical reactions allows for the creation of various bioactive systems with significant medicinal value.
Molecular Docking Studies
Molecular docking studies have utilized derivatives of 5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile to evaluate protein-ligand interactions. These studies are crucial in understanding how these compounds can act as antagonists against target enzymes, providing insights into their potential as drug candidates .
作用機序
Target of Action
Similar compounds have been found to target fascin, a protein involved in tumor progression and metastasis .
Mode of Action
Similar compounds have been found to inhibit the function of their targets, leading to anti-migration and anti-invasion activities .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its potential interaction with various targets .
Result of Action
Similar compounds have been found to exhibit anti-migration and anti-invasion activities, suggesting potential anti-cancer properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound . These factors can include pH, temperature, presence of other compounds, and specific conditions within the body.
特性
IUPAC Name |
5-amino-1-(2-chloro-6-methylphenyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c1-7-3-2-4-9(12)10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKQKMQZYPAWNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2C(=C(C=N2)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

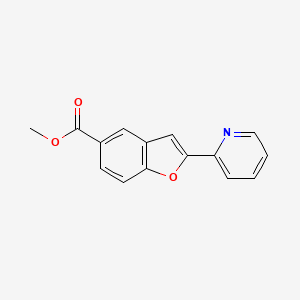
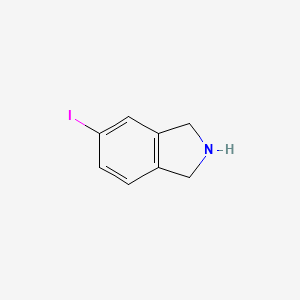

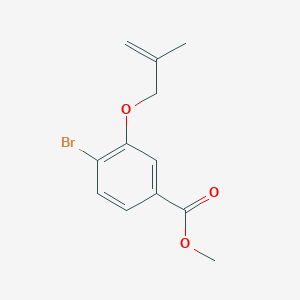
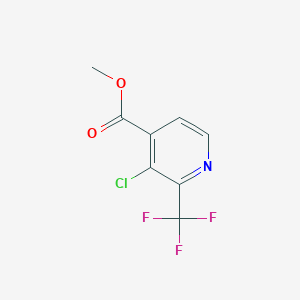

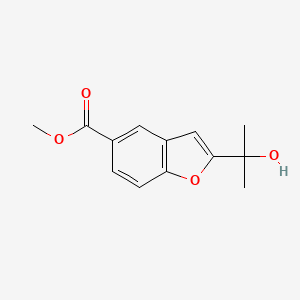
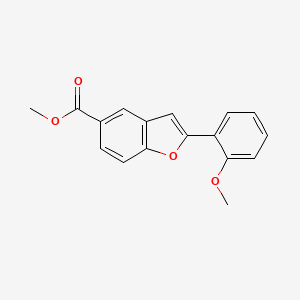
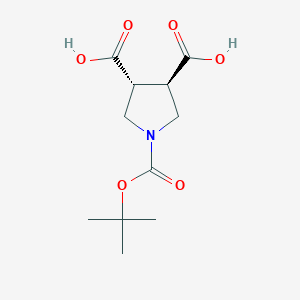
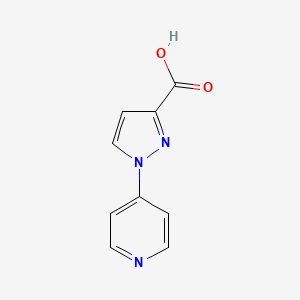
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1399680.png)
![N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399682.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1399683.png)
